molecular formula C3H2F3NO2 B3363914 Trifluoroacetyl nitrone CAS No. 1073974-05-6

Trifluoroacetyl nitrone

Cat. No.: B3363914
CAS No.: 1073974-05-6
M. Wt: 141.05 g/mol
InChI Key: IOCQOIWCFAEMMW-UHFFFAOYSA-N
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Description

Trifluoroacetyl nitrone is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a nitrone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetyl nitrone can be synthesized through several methods. One common approach involves the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones under dehydrating conditions . Another method includes the oxidation of secondary amines, imines, or N,N-disubstituted hydroxylamines using stoichiometric oxidants . Additionally, nitrones can be synthesized from nitrosoarenes via visible-light-promoted reactions with aryl diazoacetates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl nitrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various heterocyclic compounds, hydroxylamines, and substituted nitrones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of trifluoroacetyl nitrone involves its reactivity as a nitrone, which can act as a 1,3-dipole in cycloaddition reactions. This reactivity allows it to form stable adducts with various dipolarophiles, leading to the formation of heterocyclic compounds. Additionally, its ability to trap radicals makes it useful in studying oxidative stress and related biological processes .

Comparison with Similar Compounds

Uniqueness: Trifluoroacetyl nitrone is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity compared to other nitrones. This makes it particularly valuable in synthetic applications and as a probe in biological studies.

Properties

IUPAC Name

1,1,1-trifluoro-3-hydroxyiminopropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO2/c4-3(5,6)2(8)1-7-9/h1,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCQOIWCFAEMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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